molecular formula C22H22F3N3O B2875997 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 847395-16-8

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B2875997
CAS No.: 847395-16-8
M. Wt: 401.433
InChI Key: ONQOBBVBBSKROL-UHFFFAOYSA-N
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Description

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Core: Starting with the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives to form the benzimidazole core.

    Alkylation: Introduction of the butyl group through an alkylation reaction.

    Formation of Pyrrolidinone Ring: Cyclization reaction to form the pyrrolidinone ring.

    Introduction of Trifluoromethylphenyl Group: Coupling reaction to attach the trifluoromethylphenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolidinone rings.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or other proteins, affecting their function. The trifluoromethyl group often enhances the compound’s ability to penetrate biological membranes and increase metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole, mebendazole.

    Pyrrolidinone Derivatives: Compounds like piracetam.

Uniqueness

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the combination of the benzimidazole core, pyrrolidinone ring, and trifluoromethylphenyl group, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O/c1-2-3-11-27-19-10-5-4-9-18(19)26-21(27)15-12-20(29)28(14-15)17-8-6-7-16(13-17)22(23,24)25/h4-10,13,15H,2-3,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQOBBVBBSKROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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